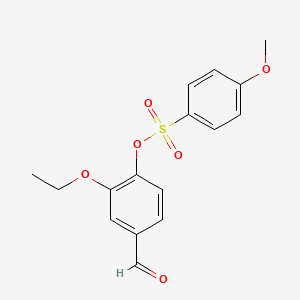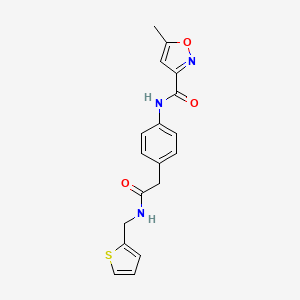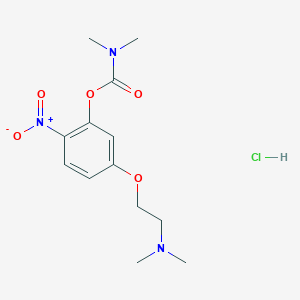![molecular formula C13H17NOS B2643874 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one CAS No. 1164559-21-0](/img/structure/B2643874.png)
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one, also known as DMAPMS, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential uses in the laboratory. DMAPMS is a useful reagent for the synthesis of organic compounds, and has been used to study the mechanisms of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Analysis and Synthesis of Organic Materials :A study by Antony et al. (2019) focused on synthesizing an extended π-conjugated chromophore related to 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one. The research demonstrated its application in nonlinear optical analysis and the synthesis of new organic materials, highlighting its potential in photonic and electronic devices.
Fluorescent Molecular Probes :Diwu et al. (1997) developed new fluorescent solvatochromic dyes involving a structure similar to this compound. These compounds, as mentioned in their research (Diwu et al., 1997), demonstrate strong solvent-dependent fluorescence, making them useful as ultrasensitive fluorescent molecular probes for studying biological events and processes.
Chemical Synthesis and Characterization :Siedle and Kersting (2006) worked on the preparation and characterization of dinuclear Pd(II) complexes using compounds structurally related to this compound (Siedle & Kersting, 2006). This research provides insight into the application of such compounds in inorganic chemistry and materials science.
Synthesis of Antimicrobial Agents :Ghorab et al. (2017) synthesized a series of compounds including this compound derivatives, showing significant antimicrobial activity. Their study (Ghorab et al., 2017) highlights the potential of these compounds in developing new antimicrobial drugs.
Peptide/Protein Synthesis in Biochemistry :Ohkawachi et al. (2020) researched the use of sulfanylmethyl-installed dimethylaminopyridine, structurally related to the compound , as an additive for native chemical ligation in peptide/protein synthesis (Ohkawachi et al., 2020). This application is significant in the field of biochemistry and drug development.
Investigation of Molecular Tautomeric Behavior :A study by Erturk et al. (2016) investigated the tautomeric forms of a molecule structurally similar to this compound, highlighting its relevance in pharmaceutical and biological activities (Erturk et al., 2016).
Synthesis of Novel Chalcone Derivative Compounds :Rahulan et al. (2014) synthesized a novel chalcone derivative compound, demonstrating its potential in nonlinear optical absorption, indicating possible applications in optical device technology (Rahulan et al., 2014).
Facile Synthesis in Organic Chemistry :Xu et al. (2010) reported on the synthesis of 2-(Phenylthio)phenols via a copper(I)-catalyzed tandem transformation process, using a compound structurally related to this compound (Xu et al., 2010). This research contributes to the field of organic synthesis.
Eigenschaften
IUPAC Name |
(Z)-4-(dimethylamino)-3-(4-methylphenyl)sulfanylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-12(8-6-10)16-13(11(2)15)9-14(3)4/h5-9H,1-4H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNZLZIGPMMBK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B2643792.png)
![2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2643793.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643797.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643801.png)




![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)


![4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
